molecular formula C12H16ClN3O B13492694 2-chloro-N-{[6-(pyrrolidin-1-yl)pyridin-2-yl]methyl}acetamide

2-chloro-N-{[6-(pyrrolidin-1-yl)pyridin-2-yl]methyl}acetamide

Cat. No.: B13492694
M. Wt: 253.73 g/mol
InChI Key: OXFJUXIACPVBKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-{[6-(pyrrolidin-1-yl)pyridin-2-yl]methyl}acetamide is a synthetic organic compound that features a pyrrolidine ring attached to a pyridine ring, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{[6-(pyrrolidin-1-yl)pyridin-2-yl]methyl}acetamide typically involves multiple steps. One common method starts with the esterification of nicotinic acid to yield an intermediate, which is then oxidized to form pyridine N-oxides. Subsequent nucleophilic substitution reactions and amidation steps lead to the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. These methods often employ automated systems to control reaction parameters such as temperature, pressure, and reagent addition rates.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{[6-(pyrrolidin-1-yl)pyridin-2-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperoxybenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Conditions often involve the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.

Major Products

The major products formed from these reactions include various N-oxides, amine derivatives, and substituted acetamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-chloro-N-{[6-(pyrrolidin-1-yl)pyridin-2-yl]methyl}acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-{[6-(pyrrolidin-1-yl)pyridin-2-yl]methyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyridine rings play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-{[6-(pyrrolidin-1-yl)pyridin-2-yl]methyl}acetamide is unique due to its specific combination of a pyrrolidine ring, a pyridine ring, and an acetamide group. This unique structure allows it to interact with a wide range of biological targets and participate in diverse chemical reactions, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C12H16ClN3O

Molecular Weight

253.73 g/mol

IUPAC Name

2-chloro-N-[(6-pyrrolidin-1-ylpyridin-2-yl)methyl]acetamide

InChI

InChI=1S/C12H16ClN3O/c13-8-12(17)14-9-10-4-3-5-11(15-10)16-6-1-2-7-16/h3-5H,1-2,6-9H2,(H,14,17)

InChI Key

OXFJUXIACPVBKZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC=CC(=N2)CNC(=O)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.